3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid
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Overview
Description
3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is an organic compound with the molecular formula C14H12BF3O3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a benzyloxy group and a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b , suggesting that this compound may play a role in these synthetic pathways.
Pharmacokinetics
It’s known that phenylboronic pinacol esters are susceptible to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH, which strongly influences the rate of the reaction . This could impact the bioavailability of the compound.
Result of Action
The protodeboronation process has been applied to methoxy protected (−)-δ8-thc and cholesterol , suggesting potential applications in the modification of these molecules.
Action Environment
The action of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be significantly influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic aromatic substitution reaction using a trifluoromethoxy anion source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The benzyloxy group can be reduced to a benzyl group under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and trifluoromethoxy groups, making it less sterically hindered and less electron-withdrawing.
3-(Methoxy)-5-(trifluoromethoxy)phenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can affect its reactivity and solubility.
3-(Benzyloxy)-5-(methoxy)phenylboronic Acid: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its electronic properties.
Uniqueness
3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both benzyloxy and trifluoromethoxy groups, which provide a combination of steric hindrance and electron-withdrawing effects. This can enhance its reactivity and selectivity in certain chemical reactions, making it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
[3-phenylmethoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-11(15(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDELXVOPRDLJAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681633 |
Source
|
Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-95-5 |
Source
|
Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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